5-Ethynylpyrrolidine-2-carboxylic acid

Proline dehydrogenase Mechanism-based inhibition Mitochondrial metabolism

5-Ethynylpyrrolidine-2-carboxylic acid (CAS 138957-97-8, 1779359-18-0) is a non‑proteinogenic α‑amino acid consisting of a pyrrolidine ring with a carboxylic acid group at the 2‑position and an ethynyl substituent at the 5‑position. It exists as four stereoisomers—cis and trans racemates or single enantiomers such as (5S)‑5‑ethynyl‑D‑proline—and is primarily employed as a building block in medicinal chemistry or as a mechanistic probe for enzymes that metabolise proline.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Cat. No. B13553520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynylpyrrolidine-2-carboxylic acid
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC#CC1CCC(N1)C(=O)O
InChIInChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h1,5-6,8H,3-4H2,(H,9,10)
InChIKeyJWOHRHJMTNGZBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynylpyrrolidine-2-carboxylic acid: Procure Non-Proteinogenic Amino Acid for Proline Dehydrogenase and Metalloprotease Research


5-Ethynylpyrrolidine-2-carboxylic acid (CAS 138957-97-8, 1779359-18-0) is a non‑proteinogenic α‑amino acid consisting of a pyrrolidine ring with a carboxylic acid group at the 2‑position and an ethynyl substituent at the 5‑position. It exists as four stereoisomers—cis and trans racemates or single enantiomers such as (5S)‑5‑ethynyl‑D‑proline—and is primarily employed as a building block in medicinal chemistry or as a mechanistic probe for enzymes that metabolise proline [1].

5-Ethynylpyrrolidine-2-carboxylic acid Substitution Risk: Why Close Analogs Cannot Deliver Comparable Proline Dehydrogenase or Click Chemistry Utility


The ethynyl group at the 5‑position confers unique stereoelectronic properties that are absent in unsubstituted proline or in other 5‑substituted analogs. In vitro assays with rat liver mitochondria demonstrate that while 4‑methylene‑L‑proline inactivates proline dehydrogenase, 5‑ethynyl‑D,L‑proline is neither a substrate nor an inactivator of the enzyme [1]. Consequently, substituting 5‑ethynylpyrrolidine‑2‑carboxylic acid with a different 5‑substituted proline or with the native amino acid would yield erroneous conclusions in mechanistic studies and would eliminate the alkyne handle required for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) bioconjugation [2]. The ethynyl moiety is therefore essential for both the specific biological inertness toward proline dehydrogenase and the orthogonal reactivity exploited in chemical biology.

5-Ethynylpyrrolidine-2-carboxylic acid: Quantitative Differentiation Against Proline Analogs in Proline Dehydrogenase, Prostacyclin Synthetase, and DPP‑4 Assays


5-Ethynylpyrrolidine-2-carboxylic acid vs. 4-Methylene-L-proline: Proline Dehydrogenase Inactivation

In a direct head‑to‑head in vitro assay using rat liver mitochondria, 5‑ethynyl‑D,L‑proline showed no detectable substrate activity and no irreversible inactivation of proline dehydrogenase [1]. In contrast, 4‑methylene‑L‑proline completely inactivated the enzyme under the same conditions, establishing that the 5‑ethynyl analog is enzymatically silent toward this target.

Proline dehydrogenase Mechanism-based inhibition Mitochondrial metabolism

5-Ethynylpyrrolidine-2-carboxylic acid: Prostacyclin Synthetase Inhibition Relative to In‑Class Pyrrolidines

In a high‑throughput screening campaign, 5‑ethynylpyrrolidine‑2‑carboxylic acid displayed measurable inhibition of prostacyclin synthetase with an IC₅₀ value of 1 µM . This activity distinguishes the compound from unsubstituted pyrrolidine‑2‑carboxylic acid (L‑proline), which shows no significant inhibition of this enzyme under comparable conditions [1].

Prostacyclin synthetase Cardiovascular Enzyme inhibition

5-Ethynylpyrrolidine-2-carboxylic acid: DPP‑4 Inhibition in Advanced Derivatives vs. Parent Compound

While the parent 5‑ethynylpyrrolidine‑2‑carboxylic acid itself has not been directly tested against DPP‑4, a closely related derivative—(2S,5R)‑5‑ethynyl‑1‑{2‑[(4‑hydroxycyclohexyl)amino]acetyl}pyrrolidine‑2‑carbonitrile—exhibits a Ki of 90 nM against human DPP‑4 [1]. This demonstrates that the 5‑ethynyl‑pyrrolidine‑2‑carboxylate scaffold can serve as a privileged core for designing potent DPP‑4 inhibitors, a property not shared by the unsubstituted proline scaffold which yields substantially weaker inhibition [2].

Dipeptidyl peptidase‑4 Type 2 diabetes DPP‑4 inhibitor

5-Ethynylpyrrolidine-2-carboxylic acid: Click Chemistry Handle Absent in Native Proline and 5‑Vinyl Analogs

The terminal alkyne of 5‑ethynylpyrrolidine‑2‑carboxylic acid enables quantitative copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with azide‑functionalized probes [1]. In contrast, native L‑proline and the 5‑vinyl analog lack a terminal alkyne and cannot participate in CuAAC, thereby precluding their use in bioorthogonal labeling strategies [2].

Click chemistry Bioconjugation Chemical biology

5-Ethynylpyrrolidine-2-carboxylic acid: Validated Procurement Scenarios in Proline Metabolism Studies, Medicinal Chemistry, and Chemical Biology


Mechanistic Studies of Proline Dehydrogenase Using an Inert, Non‑Inactivating Probe

In experiments requiring a proline analog that does not interfere with proline dehydrogenase activity, 5‑ethynylpyrrolidine‑2‑carboxylic acid serves as an ideal negative control. Direct comparative data confirm that unlike 4‑methylene‑L‑proline, the 5‑ethynyl analog is neither a substrate nor an inactivator of the enzyme in rat liver mitochondria [1].

Design of Novel DPP‑4 Inhibitors via the 5‑Ethynyl‑Pyrrolidine‑2‑Carboxylate Core

Medicinal chemists targeting dipeptidyl peptidase‑4 can employ 5‑ethynylpyrrolidine‑2‑carboxylic acid as a starting point for lead optimization. Derivatives built on this scaffold achieve DPP‑4 Ki values as low as 90 nM, representing a >100‑fold potency enhancement over inhibitors derived from the native proline core [1].

Bioorthogonal Labeling and Conjugation via Copper‑Catalyzed Azide‑Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of 5‑ethynylpyrrolidine‑2‑carboxylic acid uniquely enables quantitative CuAAC with azide‑functionalized probes [1]. This property is absent in L‑proline and the 5‑vinyl analog , making the compound an essential building block for site‑specific bioconjugation in chemical biology and proteomics.

Exploration of Prostacyclin Synthetase Inhibition for Cardiovascular Research

With an IC₅₀ of 1 µM against prostacyclin synthetase [1], 5‑ethynylpyrrolidine‑2‑carboxylic acid provides a measurable starting activity that is absent in L‑proline . It can therefore be used as a reference compound in enzyme inhibition screens or as a scaffold for developing more potent prostacyclin synthetase modulators.

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